TINK-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

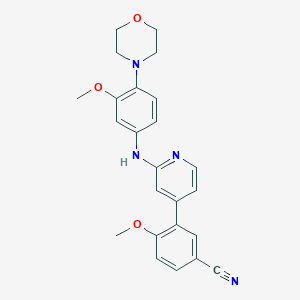

C24H24N4O3 |

|---|---|

分子量 |

416.5 g/mol |

IUPAC 名称 |

4-methoxy-3-[2-(3-methoxy-4-morpholin-4-ylanilino)-4-pyridinyl]benzonitrile |

InChI |

InChI=1S/C24H24N4O3/c1-29-22-6-3-17(16-25)13-20(22)18-7-8-26-24(14-18)27-19-4-5-21(23(15-19)30-2)28-9-11-31-12-10-28/h3-8,13-15H,9-12H2,1-2H3,(H,26,27) |

InChI 键 |

JKDVQSBZXOTCNO-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC(=C(C=C3)N4CCOCC4)OC |

产品来源 |

United States |

Foundational & Exploratory

Part 1: TNK1 (Tyrosine Kinase Non-Receptor 1) - An Oncogenic Driver in Cancer

An In-depth Technical Guide to the Mechanism of Action of TNK1 and the Role of TINKs in Cancer Cells

Disclaimer: The term "TINK-IN-1" does not correspond to a recognized molecule or pathway in the current scientific literature. This guide addresses two distinct but highly relevant topics in oncology that may be related to your query: TNK1 (Tyrosine kinase non-receptor 1) , an oncogenic driver, and TINKs (Tumor-Infiltrating Natural Killer cells) , a key component of the tumor microenvironment.

TNK1 is a non-receptor tyrosine kinase that has been identified as an oncogenic driver in certain cancers.[1] Its activity is tightly regulated, and mutations can lead to its constitutive activation, promoting cancer cell growth and survival.

Core Mechanism of Action and Signaling Pathway

TNK1's function is controlled by a dynamic interplay of phosphorylation, protein-protein interactions, and ubiquitination. In its inactive state, TNK1 is sequestered by the 14-3-3 protein. This interaction is dependent on the phosphorylation of TNK1 at serine 502 (S502) by MARK (MAP/microtubule affinity-regulating kinase).[2][3]

Upon dephosphorylation or mutations that disrupt the 14-3-3 binding site, TNK1 is released. The freed TNK1 can then translocate to ubiquitin-rich cellular puncta. A key feature of TNK1 is its C-terminal ubiquitin-association (UBA) domain, which binds to poly-ubiquitin chains with high affinity.[2][3] This binding to ubiquitin is essential for the full activation of TNK1's kinase activity.[2][3] Once active, TNK1 can phosphorylate downstream substrates, such as STAT3, leading to the induction of growth factor-independent proliferation of cancer cells.[4]

The small molecule inhibitor, TP-5801, has been developed to specifically target and inhibit the kinase activity of TNK1, showing promise in preclinical models.[1][5]

Quantitative Data: Potency of the TNK1 Inhibitor TP-5801

The following table summarizes the inhibitory concentrations (IC50) of TP-5801 against TNK1 and TNK1-driven cancer cells.

| Target/Cell Line | Inhibitor | IC50 Value | Reference |

| TNK1 (in vitro kinase assay) | TP-5801 | 1.40 nM | [1][2] |

| Ba/F3 cells (WT TNK1) | TP-5801 | 76.78 nM | [1] |

| Ba/F3 cells (AAA mutant TNK1) | TP-5801 | 36.95 nM | [1] |

| L540 cells (TNK1-dependent) | TP-5801 | Low nM range | [1] |

Experimental Protocols

This protocol is adapted from commercially available kinase assay kits and published methodologies.[4][6][7][8]

-

Objective: To measure the kinase activity of recombinant TNK1 and assess the potency of inhibitors.

-

Materials:

-

Recombinant human TNK1 enzyme (e.g., N-terminal GST-tagged, expressed in Sf9 insect cells).[7]

-

Kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mg/ml BSA, 1 mM sodium orthovanadate).[6]

-

ATP solution.

-

Peptide substrate (e.g., CSKtide: KKKEEIYFFFG-NH2 or WASP-derived peptide).[6][7]

-

TNK1 inhibitor (e.g., TP-5801) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or γ-32P-ATP for radioactive detection.

-

96-well assay plates.

-

-

Procedure (Luminescent Assay):

-

Prepare serial dilutions of the TNK1 inhibitor (TP-5801) in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

-

To each well of a 96-well plate, add the TNK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to convert ADP to ATP, followed by a kinase detection reagent to produce a luminescent signal.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the TNK1 kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Procedure (Radioactive Assay): [6][9]

-

Follow a similar setup, but use γ-32P-ATP in the reaction mixture.

-

After incubation, stop the reaction by adding 10% trichloroacetic acid.

-

Spot the supernatant onto phosphocellulose paper (e.g., Whatman P81).

-

Wash the paper to remove unincorporated γ-32P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine kinase activity and inhibitor potency based on the amount of 32P incorporated into the substrate.

-

Part 2: TINKs (Tumor-Infiltrating Natural Killer Cells)

TINKs are a subset of Natural Killer (NK) cells that are present within the tumor microenvironment. Their phenotype and function are often significantly altered compared to their counterparts in peripheral blood.

Role and Phenotype in the Tumor Microenvironment

TINKs generally exhibit a suppressed cytotoxic potential against cancer cells.[10] This dysfunction can be attributed to the immunosuppressive tumor microenvironment.[11] A common phenotype of TINKs across various cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, is CD56brightPerforinlow.[10] They also tend to have low to no expression of CD16 (FcγRIII), which limits their ability to perform antibody-dependent cell-mediated cytotoxicity (ADCC).[10]

Recent studies have revealed heterogeneity within the TINK population, with distinct clusters exhibiting either immune-activating (e.g., expressing TNFRSF7/CD27) or immunosuppressive (e.g., expressing SELL) phenotypes.[12] Some TINKs may also contribute to tumor progression by promoting angiogenesis.

Phenotypic Characteristics of TINKs

| Cancer Type | Phenotypic Markers | Functional State | Reference |

| NSCLC, Colorectal, Breast | CD56bright, Perforinlow, CD16low/- | Poor cytotoxicity | [10] |

| Triple-Negative Breast Cancer | Two main clusters: TNFRSF7+ (activating) and SELL+ (suppressive) | Heterogeneous | [12] |

| Melanoma | Present even in checkpoint blockade non-responders | Variable | [11] |

Experimental Protocols

This protocol provides a general framework for the isolation and analysis of TINKs.

-

Objective: To isolate and characterize the phenotype and function of NK cells infiltrating a solid tumor.

-

Materials:

-

Fresh tumor tissue.

-

Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes (collagenase, hyaluronidase, DNase).

-

Ficoll-Paque or similar density gradient medium.

-

Cell strainers.

-

Magnetic-activated cell sorting (MACS) beads for depletion of non-immune cells or enrichment of CD45+ cells (e.g., CD45 MicroBeads).

-

Fluorescently conjugated antibodies for flow cytometry/FACS (e.g., anti-CD3, anti-CD56, anti-CD16, anti-Perforin, anti-PD-1, etc.).

-

Flow cytometer and cell sorter.

-

Cell culture medium (e.g., RPMI-1640 with supplements).

-

-

Procedure:

-

Tumor Dissociation:

-

Mechanically mince the fresh tumor tissue into small pieces.

-

Digest the tissue with an enzymatic cocktail at 37°C with agitation to generate a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove debris.

-

-

Isolation of Tumor-Infiltrating Leukocytes (TILs):

-

Perform density gradient centrifugation (e.g., using Ficoll-Paque) to separate lymphocytes from tumor cells and red blood cells.

-

(Optional but recommended) Enrich for TILs by positive selection for CD45+ cells using MACS technology. This improves the purity of the immune cell fraction.

-

-

Isolation of TINKs:

-

Isolate NK cells from the TIL population. This can be done through:

-

Negative selection: Using a cocktail of antibodies to deplete non-NK cells (T cells, B cells, etc.), leaving an untouched population of NK cells.[13]

-

Positive selection/sorting: Using fluorescence-activated cell sorting (FACS) to specifically isolate cells with an NK cell phenotype (e.g., CD3-CD56+). This method allows for the isolation of specific NK cell subsets.

-

-

-

Phenotypic Characterization:

-

Stain the isolated TINKs with a panel of fluorescently labeled antibodies against surface and intracellular markers (e.g., CD56, CD16, NKG2D, NKp46, Perforin, Granzyme B, PD-1, TIM-3).

-

Analyze the stained cells using a multi-color flow cytometer to determine the expression profile of the TINK population.

-

-

Functional Analysis:

-

Co-culture the isolated TINKs with a target cancer cell line (e.g., K562 or a tumor-derived cell line) in a cytotoxicity assay.

-

Measure target cell lysis using methods such as chromium-51 release assay or flow cytometry-based assays.

-

Assess cytokine production (e.g., IFN-γ, TNF-α) by TINKs upon stimulation using ELISA or intracellular cytokine staining.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TP-5801 TFA - Immunomart [immunomart.com]

- 3. TP-5801 | TNK1抑制剂 | CAS 2574474-81-8 | 美国InvivoChem [invivochem.cn]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNK1 Kinase Enzyme System [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A Think Tank of TINK/TANKs: Tumor-Infiltrating/Tumor-Associated Natural Killer Cells in Tumor Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypes and cytokines of NK cells in triple-negative breast cancer resistant to checkpoint blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

TINK-IN-1: A Comprehensive Technical Guide to a Novel TNIK Inhibitor for Wnt Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator in oncogenic signaling, particularly the Wnt/β-catenin pathway. Dysregulation of this pathway is a hallmark of numerous cancers, most notably colorectal cancer. TNIK, a serine/threonine kinase, functions as a key downstream component, phosphorylating T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes essential for cell proliferation and survival.[1][2][3][4] The strategic position of TNIK in this cascade makes it a compelling target for therapeutic intervention. TINK-IN-1 is a potent and selective small molecule inhibitor of TNIK, showing promise in the modulation of TNIK signaling and exhibiting anti-tumor activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

This compound and its Interaction with TNIK

This compound is a potent inhibitor of TNIK, a member of the germinal center kinase (GCK) family. TNIK is characterized by an N-terminal kinase domain, which is the primary target of this compound, and a C-terminal regulatory domain.[3] By binding to the ATP-binding site of the kinase domain, this compound effectively blocks the phosphotransferase activity of TNIK, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds against TNIK has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) are key parameters to quantify the efficacy of these inhibitors.

| Inhibitor | Assay Type | Target | IC50 | Ki | Cell Line | Cell Viability IC50 | Reference |

| This compound | Biochemical | TNIK | 8 nM | - | HCT-116 | Inhibits viability | [5] |

| This compound | Biochemical | TNIK | 65 nM | - | - | - | [6] |

| NCB-0846 | Biochemical | TNIK | 21 nM | - | HCT-116 | ~1 µM (72h) | [7] |

| NCB-0846 | Biochemical | TNIK | - | - | DLD-1 | - | [7] |

| KY-05009 | ATP Competition | TNIK | - | 100 nM | RPMI8226 | Dose-dependent inhibition (0.1-30 µM, 24h) | [8] |

The Role of this compound in TNIK Signaling Pathways

TNIK plays a pivotal role in the canonical Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. In many cancers, mutations in upstream components like APC or β-catenin lead to constitutive activation of this pathway, driving uncontrolled cell growth.

Wnt/β-catenin Signaling Pathway

Under normal conditions, in the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate target genes such as c-MYC and Cyclin D1, which promote cell proliferation.[9]

TNIK is a critical coactivator in this process. It is recruited to the β-catenin/TCF4 complex and directly phosphorylates TCF4, a step that is essential for the full transcriptional activation of Wnt target genes.[1][2][4]

Mechanism of Action of this compound

This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4. This disruption of a key activation step leads to the downregulation of Wnt target gene expression, even in cancer cells with upstream mutations in the pathway. This mechanism ultimately results in decreased cell proliferation and the induction of apoptosis. The related TNIK inhibitor NCB-0846 has been shown to completely inhibit TCF4 phosphorylation at a concentration of 3 µM.[7]

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclin K interacts with β-catenin to induce Cyclin D1 expression and facilitates tumorigenesis and radioresistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Quest for TINK-IN-1

A comprehensive search of publicly available scientific literature and databases has revealed no specific molecule or drug designated as "TINK-IN-1." This suggests that "this compound" may be a very recent discovery not yet documented in published research, an internal codename for a compound within a research institution or pharmaceutical company, or potentially a misnomer.

While a detailed guide on the discovery and synthesis of a specific "this compound" is not possible without accessible data, this document will provide an in-depth overview of the scientific context from which such a molecule might emerge. The focus will be on the target area that the name "this compound" implies: the inhibition of Tumor-Infiltrating Natural Killer (TINK) cells. This guide is intended for researchers, scientists, and drug development professionals interested in the frontier of cancer immunotherapy.

The Rationale for Targeting TINKs: A Double-Edged Sword in the Tumor Microenvironment

Natural Killer (NK) cells are a critical component of the innate immune system, capable of recognizing and eliminating cancerous cells without prior sensitization. However, the tumor microenvironment (TME) is a complex and dynamic ecosystem that can corrupt and co-opt immune cells to support tumor growth and survival.

Tumor-Infiltrating Natural Killer (TINK) cells are NK cells that have migrated into the tumor tissue. While ideally poised to attack the tumor from within, studies have shown that TINKs often exhibit a suppressed or dysfunctional phenotype.[1] In some cancer types, such as non-small cell lung cancer, colorectal, and breast cancer, TINKs are characterized by low levels of the cytotoxic protein perforin (Perforinlow), rendering them less effective at killing tumor cells.[1]

Furthermore, a subset of TINKs can acquire a pro-angiogenic profile, producing factors like Vascular Endothelial Growth Factor (VEGF) that promote the formation of new blood vessels, thereby nourishing the tumor.[1] This functional switch from a cytotoxic to a pro-tumorigenic role makes the modulation of TINK activity a compelling, albeit complex, therapeutic strategy.

Conceptual Discovery of a "this compound": A Hypothetical Approach

The discovery of a hypothetical "this compound" would likely follow a multi-step process common in modern drug discovery:

2.1. Target Identification and Validation: The first step would be to identify a specific molecular target within or expressed by TINKs that is responsible for their suppressed or pro-angiogenic phenotype. This could be a cell surface receptor, an intracellular signaling protein, or a transcription factor.

2.2. High-Throughput Screening (HTS): Once a target is validated, a high-throughput screening campaign would be initiated. Large libraries of chemical compounds would be tested for their ability to bind to and modulate the activity of the target protein.

2.3. Hit-to-Lead Optimization: "Hits" from the HTS campaign would undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process would lead to the identification of a "lead" compound, which could be designated "this compound."

2.4. Preclinical Characterization: The lead compound would then be extensively tested in in vitro and in vivo models to assess its efficacy and safety. This would involve cell-based assays using isolated TINKs and tumor cells, as well as animal models of cancer.

Below is a conceptual workflow for the discovery phase of a TINK inhibitor.

Caption: Conceptual workflow for the discovery of a TINK inhibitor.

Envisioning the Synthesis of "this compound"

The synthetic route to a novel compound like "this compound" would be highly dependent on its chemical structure, which is currently unknown. However, drawing parallels from the synthesis of other small molecule kinase inhibitors, which are a common class of oncology drugs, we can outline a general synthetic strategy.[2][3]

Many kinase inhibitors feature a heterocyclic core scaffold. The synthesis would likely involve the construction of this core, followed by the sequential addition of various functional groups to achieve the desired potency and selectivity.

A hypothetical, generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for a small molecule inhibitor.

Potential Signaling Pathways Modulated by a "this compound"

Given that the function of TINKs can be suppressive, a "this compound" would likely target a signaling pathway that contributes to this altered state. Several signaling pathways are known to be dysregulated in the tumor microenvironment and could be relevant targets.

One prominent example is the NOTCH signaling pathway . Aberrant NOTCH signaling has been implicated in various cancers and is known to play a role in immune cell differentiation and function.[4][5][6][7] In the context of TINKs, dysregulated NOTCH signaling could potentially drive their pro-angiogenic or suppressive phenotype. A "this compound" could, for instance, be an inhibitor of a key component of the NOTCH pathway within TINK cells.

The interaction of the NOTCH receptor with its ligand triggers a series of proteolytic cleavages, ultimately releasing the NOTCH intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[5]

A simplified diagram of the NOTCH signaling pathway is provided below.

References

- 1. A Think Tank of TINK/TANKs: Tumor-Infiltrating/Tumor-Associated Natural Killer Cells in Tumor Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 5. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NOTCH1 Signalling: A key pathway for the development of high-risk chronic lymphocytic leukaemia [frontiersin.org]

- 7. NOTCH1 Signalling: A key pathway for the development of high-risk chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

TINK-IN-1: A Selective Inhibitor of Traf2- and Nck-Interacting Kinase (TNIK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINK-IN-1, also identified as Compound 9, is a potent and selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] TNIK, a member of the germinal center kinase (GCK) family, is a critical regulator of the Wnt signaling pathway, which is fundamental to cellular processes such as proliferation and differentiation. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer. By targeting TNIK, this compound presents a promising avenue for therapeutic intervention in malignancies characterized by aberrant Wnt signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| TNIK | 8 | Biochemical Kinase Assay |

| Wnt Signaling | Minimal Effect (IC50 > 42 µM) | Cell-Based Reporter Assay |

Data sourced from the initial discovery of the 4-phenyl-2-phenylaminopyridine series of TNIK inhibitors.[2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TNIK kinase domain. By binding to the active site of TNIK, it prevents the transfer of a phosphate group from ATP to its downstream substrates.[4] A key substrate of TNIK within the Wnt signaling cascade is T-cell factor 4 (TCF4). Phosphorylation of TCF4 by TNIK is a crucial step for the recruitment of β-catenin and the subsequent activation of Wnt target gene transcription.[3] Therefore, by inhibiting TNIK's kinase activity, this compound is designed to block this phosphorylation event, leading to the suppression of Wnt-driven gene expression and a reduction in cancer cell proliferation.

However, it is important to note a paradoxical finding from the initial discovery of this compound. While demonstrating potent enzymatic inhibition of TNIK, the compound showed minimal effects on Wnt/TCF4/β-catenin-driven transcription in cell-based assays.[2][3] This suggests that the kinase activity of TNIK might be less critical for Wnt signaling than its other functions, such as its role as a scaffold protein in the TCF4/β-catenin transcriptional complex.[2] Further research is required to fully elucidate the complex role of TNIK and the precise mechanism of action of its inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the targeted signaling pathway and the experimental logic for evaluating this compound, the following diagrams are provided in the DOT language for Graphviz.

TNIK in the Canonical Wnt Signaling Pathway

Caption: this compound inhibits TNIK-mediated phosphorylation of TCF4 in the Wnt pathway.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of TNIK inhibitors like this compound.

TNIK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

In a white assay plate, add the diluted this compound or vehicle control (DMSO).

-

Add the TNIK enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of MBP and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Colorectal Cancer Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, DLD-1)

-

Complete cell culture medium

-

This compound

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Wnt Signaling Pathway Components

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Colorectal cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total β-catenin, phosphorylated β-catenin (e.g., at Ser33/37/Thr41), total TCF4, phosphorylated TCF4, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture colorectal cancer cells and treat with this compound or vehicle control for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of TNIK in cellular signaling and disease. Its high potency and selectivity for TNIK make it a suitable probe for dissecting the kinase-dependent functions of this multifaceted protein. While the initial findings present an interesting paradox regarding its impact on Wnt signaling, this highlights the complexity of the pathway and the need for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and other TNIK inhibitors in colorectal cancer and other diseases.

References

TINK-IN-1: A Biophysical and Mechanistic Profile of a Potent TNIK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the biophysical properties and mechanism of action of TINK-IN-1, a potent and selective small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt signaling pathway in oncology and other diseases.

Introduction

This compound is a selective inhibitor of TNIK, a serine/threonine kinase that is a critical component of the canonical Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like the Adenomatous Polyposis Coli (APC) gene lead to constitutive pathway activation. TNIK functions as a key downstream activator in this pathway by phosphorylating T-cell factor 4 (TCF4), a necessary step for the transcriptional activation of Wnt target genes. By targeting the kinase activity of TNIK, this compound offers a promising strategy to block aberrant Wnt signaling downstream of APC mutations, a point of intervention that has been a significant challenge in drug development.

Quantitative Biophysical and Cellular Data

The following tables summarize the key quantitative parameters characterizing the potency and activity of this compound and other representative TNIK inhibitors.

Table 1: In Vitro Biochemical Potency

| Compound | Target | Assay Type | Parameter | Value (nM) |

| This compound | TNIK | Biochemical Kinase Assay | IC50 | 8 |

| TNIK-IN-1 (Compound 1) | TNIK | Biochemical Kinase Assay | IC50 | 65 |

| NCB-0846 | TNIK | Biochemical Kinase Assay | IC50 | 21 |

| KY-05009 | TNIK | ATP Competition Assay | Ki | 100 |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Parameter | Value (µM) |

| This compound | Colorectal Cancer Cells | Cell Viability Assay | EC50 | Data not publicly available |

| NCB-0846 | HCT116, DLD-1 | Wnt Signaling Reporter | IC50 | Not specified |

| NCB-0846 | Various LSCC cell lines | Cell Viability Assay | IC50 | Varies by cell line |

Table 3: Thermodynamic Binding Parameters (Representative)

| Compound | Target | Method | K_d_ (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |

| Representative TNIK Inhibitor | TNIK | Isothermal Titration Calorimetry (ITC) | To be determined | To be determined | To be determined | To be determined |

Note: Specific thermodynamic data for this compound binding to TNIK is not yet publicly available. The table indicates the parameters that would be determined using the Isothermal Titration Calorimetry protocol described in Section 3.2.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro TNIK Kinase Assay

This protocol is adapted from commercially available kinase assay kits for determining the IC50 value of an inhibitor.

Objective: To measure the 50% inhibitory concentration (IC50) of this compound against TNIK kinase activity.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer with a constant final DMSO concentration (not exceeding 1%).

-

Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the substrate (MBP).

-

Reaction Setup:

-

To a 96-well plate, add the test inhibitor dilutions.

-

For "Positive Control" and "Blank" wells, add the diluent solution (buffer with DMSO).

-

Add the diluted TNIK enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

To the "Blank" wells, add an equivalent volume of kinase assay buffer without the enzyme.

-

-

Initiate Reaction: Add the master mix containing ATP and substrate to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other measurements. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the general procedure for determining the thermodynamic parameters of inhibitor binding to TNIK.

Objective: To determine the dissociation constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of this compound binding to TNIK.

Materials:

-

Purified recombinant TNIK protein

-

This compound

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the TNIK protein against the ITC buffer extensively.

-

Dissolve this compound in the same final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and inhibitor solutions if used.

-

Determine the accurate concentrations of both protein and inhibitor.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading:

-

Load the TNIK solution (e.g., 10-50 µM) into the sample cell.

-

Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any diffused material from the syringe tip.

-

Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

-

-

Control Experiment: Titrate the inhibitor solution into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution from the binding data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of colorectal cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for reducing the viability of cancer cells.

Materials:

-

Colorectal cancer cell line (e.g., HT-29, HCT116)

-

Cell culture medium (e.g., MEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.

Wnt Signaling Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the Wnt pathway.

Objective: To quantify the inhibition of TCF/LEF-driven luciferase reporter gene expression by this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash (TCF/LEF reporter with firefly luciferase) and FOPFlash (mutant control) plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned media or a GSK-3β inhibitor (to activate the pathway)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells in a multi-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Pathway Activation: Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK-3β inhibitor.

-

Incubation: Incubate for another 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control. Determine the IC50 value by plotting the normalized activity against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly inhibiting the kinase activity of TNIK. In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the degradation of β-catenin by a destruction complex. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors. TNIK is a crucial component of this nuclear complex, where it directly interacts with and phosphorylates TCF4. This phosphorylation event is essential for the full transcriptional activation of Wnt target genes, such as c-Myc and Axin2, which drive cell proliferation and maintain a stem-cell-like state.

This compound, by binding to the ATP-binding site of TNIK, prevents the phosphorylation of TCF4, thereby blocking the downstream gene transcription and inhibiting the pro-proliferative effects of aberrant Wnt signaling.

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a TNIK inhibitor like this compound.

Preclinical Evaluation Workflow

This workflow outlines the key stages from initial screening to in vivo testing.

Caption: High-level workflow for the preclinical evaluation of TNIK inhibitors.

Logic Diagram for this compound Mechanism of Action

This diagram illustrates the logical flow from target engagement to the ultimate cellular effect.

In Vitro Characterization of TINK-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TINK-IN-1, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Given the limited publicly available data for this compound, this document also incorporates illustrative data from other well-characterized TNIK inhibitors to provide a comprehensive framework for its preclinical assessment.

Introduction to TNIK and this compound

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[1][2] TNIK's position as a downstream effector in this pathway makes it a compelling target for therapeutic intervention.[2] this compound (also known as Compound 9) has been identified as a potent and selective inhibitor of TNIK, demonstrating potential as a chemical probe and a starting point for drug discovery programs.[1][3]

Quantitative In Vitro Profile of TNIK Inhibitors

A thorough in vitro characterization is essential to understand the potency, selectivity, and mechanism of action of a kinase inhibitor. The following tables summarize key quantitative data for this compound and a representative advanced TNIK inhibitor, INS018_055 (rentosertib), to illustrate a comprehensive dataset.[1][4]

Table 1: Enzymatic Potency of TNIK Inhibitors

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | TNIK | Biochemical Kinase Assay | 8 |

| INS018_055 | TNIK | Biochemical Kinase Assay | 7.8 |

Table 2: Cellular Activity of TNIK Inhibitors

| Compound | Cell Line | Assay Type | Parameter Measured | IC50 (nM) |

| This compound | Colorectal Cancer Cells | Cell Viability Assay | Inhibition of Viability | Data not publicly available |

| INS018_055 | LX-2 (Human Stellate Cells) | Cellular Assay | COL1 Expression | 63 |

| INS018_055 | LX-2 (Human Stellate Cells) | Cellular Assay | α-SMA Expression | 123 |

| INS018_055 | MRC-5 (Human Lung Fibroblasts) | Cellular Assay | TGF-β-mediated α-SMA Expression | 27 |

| INS018_055 | IPF Patient Fibroblasts | Cellular Assay | TGF-β-mediated α-SMA Expression | 50 |

Table 3: Selectivity Profile of a Representative TNIK Inhibitor (INS018_055)

Due to the lack of a publicly available kinome scan for this compound, the selectivity data for INS018_055 is presented as a representative example of a highly selective TNIK inhibitor.

| Parameter | Value |

| Kinases Profiled | > 400 |

| Off-target Kinases with >90% inhibition at 1 µM | None reported |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust characterization of a compound. Below are methodologies for key in vitro assays.

TNIK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent kinase assay to determine the IC50 of an inhibitor against TNIK.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or other test compounds

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 5 µL of a solution containing TNIK enzyme and MBP substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for TNIK.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (WST-1 or MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Colorectal cancer cell line (e.g., HCT116, SW480)

-

Cell culture medium and supplements

-

This compound

-

WST-1 or MTT reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add 10 µL of WST-1 reagent (or MTT reagent) to each well and incubate for 1-4 hours.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental designs can greatly enhance understanding.

Caption: The Wnt/β-Catenin signaling pathway and the inhibitory action of this compound on TNIK.

Caption: Workflow for the in vitro TNIK kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of TNIK with a promising biochemical profile. A comprehensive in vitro characterization, as outlined in this guide, is crucial for its further development. While specific data for this compound is limited, the methodologies and the profile of related compounds like INS018_055 provide a clear roadmap for the necessary preclinical evaluation. Future studies should focus on generating a complete kinase selectivity profile, determining its binding affinity and mechanism of action, and assessing its efficacy in a broader panel of cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

TINK-IN-1's effect on colorectal cancer cell lines

An In-depth Technical Guide on the Effects of TNIK Inhibitor (TINK-IN-1) on Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in colorectal cancer (CRC), primarily due to its essential role as a downstream regulator in the canonical Wnt/β-catenin signaling pathway. Over 90% of colorectal cancers exhibit mutations that lead to the constitutive activation of this pathway, which is fundamental for the proliferation and maintenance of cancer stem cells (CSCs).[1][2] Small-molecule inhibitors of TNIK, exemplified by NCB-0846, represent a promising strategy to abrogate this aberrant signaling.

This document provides a comprehensive technical overview of the effects of TNIK inhibitors, with a focus on NCB-0846, on colorectal cancer cell lines. It details the mechanism of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and workflows. The data presented demonstrates that TNIK inhibition effectively suppresses Wnt signaling, reduces cancer cell viability and clonogenicity, and abrogates cancer stem cell properties in CRC models.

Core Mechanism of Action: Wnt Pathway Inhibition

TNIK is a serine/threonine kinase that functions as a key regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[3][4] In canonical Wnt signaling, β-catenin translocates to the nucleus and binds with TCF4 to drive the transcription of target genes responsible for proliferation and cell fate, such as MYC and AXIN2. TNIK's kinase activity is essential for this process, as it directly phosphorylates TCF4.[3][5]

The TNIK inhibitor NCB-0846 is an orally available small molecule that binds to TNIK in an inactive conformation.[2][3] This binding competitively inhibits the kinase's function, preventing the phosphorylation of TCF4 and the auto-phosphorylation of TNIK itself.[1][3] The disruption of this critical step blocks the entire downstream transcriptional program of the Wnt pathway, even in CRC cells with upstream mutations in APC or CTNNB1 (β-catenin).[1][3] This leads to decreased expression of Wnt target genes, suppression of cell growth, and induction of apoptosis.[3][6]

Signaling Pathway Diagram

Caption: Wnt signaling pathway and the inhibitory action of NCB-0846 on TNIK.

Quantitative Data: In Vitro Efficacy in CRC Cell Lines

NCB-0846 has demonstrated potent activity against colorectal cancer cell lines with different underlying Wnt pathway mutations. The primary effects include enzymatic inhibition, reduction of cell viability, and suppression of clonogenic and stem-like properties.

Table 1: Enzymatic and Cellular Inhibitory Activity of NCB-0846

| Parameter | Target / Cell Line | Mutation Status | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Enzymatic Inhibition | TNIK Kinase | N/A | 21 nM | [1][2][7] |

| Cell Viability | HCT116 | CTNNB1 (mut) | 0.403 µM | [7] |

| Cell Viability | DLD-1 | APC (mut) | Data not specified |[3] |

Table 2: Phenotypic Effects of NCB-0846 on CRC Cell Lines

| Assay | Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Cell Cycle Analysis | HCT116 | 3 µM for 24-48h | Increase in sub-G1 population, indicating apoptosis | [6] |

| Apoptosis | HCT116 | 1 µM for 24-48h | Increased cleavage of PARP-1 | [3][6] |

| Colony Formation | HCT116 | 1 µM for 14 days | Potent inhibition of colony formation in soft agar | [3][6] |

| Sphere Formation | HCT116, DLD-1 | 1 µM for 3-4 days | Significant abrogation of sphere-forming activity | [3] |

| Gene Expression | HCT116, DLD-1 | 48h treatment | Reduced protein expression of TNIK, AXIN2, c-MYC | [3] |

| CSC Marker Expression | Colorectal Cancer Cells | Not specified | Downregulation of CD44, CD133, ALDH1 |[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of TNIK inhibitors on colorectal cancer cells.

Cell Culture and Drug Treatment

-

Cell Lines:

-

HCT116: Human colorectal carcinoma line with an activating mutation in CTNNB1.

-

DLD-1: Human colorectal adenocarcinoma line with a truncating mutation in APC.

-

-

Culture Medium: McCoy's 5A Medium (for HCT116) or RPMI-1640 (for DLD-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: NCB-0846 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The stock is further diluted in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) at the same final concentration should be used in all experiments.

-

Treatment: Cells are seeded and allowed to adhere overnight before the medium is replaced with fresh medium containing NCB-0846 or vehicle control for the duration specified by the assay (e.g., 24, 48, 72, or 96 hours).[3][6]

Cell Viability (ATP Production Assay)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present.

-

Seeding: Seed HCT116 cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of NCB-0846 or vehicle control (DMSO).

-

Lysis and Luminescence: Add 100 µL of a cell lysis/luciferase reagent (e.g., CellTiter-Glo®) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control wells. Calculate IC₅₀ values by fitting a four-parameter dose-response curve to the normalized data using appropriate software (e.g., GraphPad Prism).[3][6]

Western Blot Analysis

This protocol is for detecting changes in protein expression levels (e.g., TNIK, AXIN2, c-MYC, PARP-1).

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates. Grow to 70-80% confluency.

-

Treat with NCB-0846 (e.g., 1 µM) or DMSO for 48 hours.[3]

-

Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-TNIK, anti-AXIN2, anti-c-MYC, anti-PARP-1, and a loading control like anti-β-actin) overnight at 4°C.[3]

-

-

Detection:

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a key property inhibited by NCB-0846.

-

Prepare Single-Cell Suspension: Treat HCT116 or DLD-1 cells with NCB-0846 (e.g., 1 µM) or DMSO for 3-4 days.[3] Harvest the cells and dissociate them into a single-cell suspension using Trypsin-EDTA. Pass the cells through a 40 µm cell strainer.

-

Cell Counting: Perform a viable cell count using Trypan Blue.

-

Seeding in Low-Attachment Plates:

-

Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO₂. Do not disturb the plates for the first few days. Fresh media can be added carefully after 4-6 days.

-

Quantification:

-

Count the number of spheres (typically >50 µm in diameter) formed in each well using an inverted microscope.

-

Calculate the Sphere Formation Efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.[9]

-

Alternatively, perform a limiting dilution analysis to quantify the frequency of sphere-initiating cells.[3]

-

Experimental Workflow Diagram

Caption: General workflow for in vitro testing of NCB-0846 on CRC cells.

Conclusion

The TNIK inhibitor NCB-0846 (representative of a this compound class compound) demonstrates significant anti-tumor activity in colorectal cancer cell line models. By directly inhibiting the kinase function of TNIK, it effectively blocks the constitutively active Wnt/β-catenin signaling pathway that drives the majority of these cancers. This mechanism translates to potent, quantifiable effects in vitro, including the inhibition of cell proliferation, induction of apoptosis, and a marked reduction in the cancer stem cell population. The data and protocols summarized herein provide a foundational guide for researchers investigating TNIK as a therapeutic target for colorectal cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 9. protocols.io [protocols.io]

The Structure-Activity Relationship of TINK-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TINK-IN-1, a potent and selective inhibitor of the Traf2- and Nck-interacting kinase (TNIK). This compound, also identified as Compound 9 in its initial publication, has demonstrated significant potential in the modulation of cellular signaling pathways, particularly in the context of colorectal cancer. This document outlines the core chemical scaffold, quantitative inhibitory data, detailed experimental methodologies, and key signaling pathways associated with this compound and its analogs.

Core Scaffold and Quantitative Inhibitory Data

This compound belongs to a series of compounds based on a 4-phenyl-2-phenylaminopyridine scaffold. The seminal work by Ho et al. (2013) explored a variety of substitutions on this core structure to elucidate the key determinants of inhibitory potency against TNIK.[1] this compound emerged as a highly potent inhibitor with a reported IC50 of 8 nM.[1] The SAR data for this compound and its key analogs are summarized in the table below.

| Compound ID | R1 (Aniline Ring) | R2 (Pyridine-linked Phenyl Ring) | TNIK IC50 (nM) |

| This compound (Compound 9) | 3-methoxy-4-morpholino | 3-cyano-4-methoxy | 8 |

| Compound 1 | Unsubstituted | Unsubstituted | 65 |

| Compound 2 | 4-morpholino | 3-cyano-4-methoxy | 11 |

| Compound 5 | 3-methoxy-4-morpholino | 3-cyano | 15 |

| Compound 8 | 3-methoxy-4-morpholino | Unsubstituted | 25 |

Data synthesized from Ho KK, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound and its analogs, based on the descriptions provided in the foundational research.

General Synthesis of the 4-phenyl-2-phenylaminopyridine Scaffold

The synthesis of the 4-phenyl-2-phenylaminopyridine core typically involves a Suzuki coupling reaction to introduce the phenyl group at the 4-position of the pyridine ring, followed by a Buchwald-Hartwig amination to couple the substituted aniline at the 2-position.

Step 1: Suzuki Coupling

A mixture of 2-amino-4-chloropyridine (1 eq.), the desired phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium carbonate (2 eq.) in a 2:1 mixture of toluene and water is degassed and heated under nitrogen at 100°C for 12 hours. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

The 2-amino-4-phenylpyridine intermediate from Step 1 (1 eq.) is combined with the substituted aniline (1.1 eq.), BINAP (0.1 eq.), and sodium tert-butoxide (1.4 eq.) in anhydrous toluene. The mixture is degassed and heated to 110°C for 16 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.

TNIK Biochemical Assay (ADP-Glo™ Kinase Assay)

The in vitro inhibitory activity of the compounds against TNIK was determined using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

-

Kinase Reaction: The kinase reaction is performed in a 384-well plate. Each well contains TNIK enzyme (recombinant human, 5 nM), the substrate peptide (e.g., a generic kinase substrate like myelin basic protein, 0.2 µg/µL), and ATP (10 µM) in a kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Addition: The test compounds (including this compound and its analogs) are serially diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration is kept constant at 1%.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.

-

ADP Detection: After incubation, 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.

-

Luminescence Measurement: Subsequently, 10 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated at room temperature for 30 minutes, and the luminescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.

Cell Viability Assay

The effect of the compounds on the viability of colorectal cancer cells (e.g., HCT116, DLD-1) is assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds (final concentrations ranging from 0.01 µM to 100 µM).

-

Incubation: The cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

ATP Measurement: After the incubation period, the plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well, and the plate is placed on an orbital shaker for 2 minutes to induce cell lysis.

-

Luminescence Reading: The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells. The luminescence is read using a microplate reader.

-

Data Analysis: The viability of treated cells is expressed as a percentage of the viability of vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of this compound.

References

TINK-IN-1: A Technical Analysis of its Impact on the Wnt Signaling Pathway

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and development, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) has been identified as an essential downstream component of this pathway, acting as the final kinase to enable β-catenin-driven transcription. This makes TNIK a compelling target for therapeutic intervention. TINK-IN-1 (also known as Compound 9) is a potent, ATP-competitive small molecule inhibitor of TNIK's kinase activity. While it exhibits impressive potency in biochemical assays, its effect in cellular models of Wnt signaling is markedly less pronounced. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, presenting quantitative data on its activity, and outlining the experimental protocols used to characterize its impact on the Wnt pathway. We explore the structural basis for its paradoxical biochemical versus cellular activity and contrast it with other known TNIK inhibitors, offering critical insights for researchers and drug development professionals targeting this pathway.

The Canonical Wnt/β-catenin Signaling Pathway and the Role of TNIK

The canonical Wnt signaling pathway is tightly regulated. In its "OFF" state, a multi-protein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates the key transcriptional co-activator, β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. Inside the nucleus, β-catenin displaces Groucho/TLE co-repressors and binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors. This β-catenin/TCF complex then recruits co-activators to initiate the transcription of Wnt target genes, such as c-Myc and Axin2, driving cell proliferation.[1][2]

TNIK has been identified as a critical component of this final transcriptional activation step.[3] It is recruited to the β-catenin/TCF4 complex in the nucleus, where it directly phosphorylates TCF4.[1][4] This phosphorylation is essential for the full transcriptional activity of the complex, making TNIK a gatekeeper for Wnt-driven gene expression.[3]

This compound: Quantitative Activity Analysis

This compound, also identified as Compound 9, emerged from a screen of kinase inhibitors as a highly potent, ATP-competitive inhibitor of TNIK's enzymatic activity.[5] However, a significant discrepancy exists between its biochemical potency and its ability to inhibit Wnt signaling within a cellular environment.

Data Presentation

Quantitative analysis reveals a more than 5000-fold difference between the biochemical and cellular IC50 values for this compound. This is in stark contrast to other reported TNIK inhibitors, such as NCB-0846, which show greater parity between these two metrics.[3][4]

Table 1: Biochemical vs. Cellular Activity of this compound (Compound 9)

| Assay Type | Target/Pathway | IC50 Value | Reference(s) |

|---|---|---|---|

| Biochemical Kinase Assay | TNIK Enzyme | 8 nM | [5][6] |

| Cellular Reporter Assay | Wnt/TCF Signaling | 42,000 nM (42 µM) | [6] |

| hERG Inhibition Assay | hERG Channel | 4,700 nM (4.7 µM) |[5] |

Table 2: Comparative Biochemical IC50 Values of TNIK Inhibitors

| Compound | Target | Biochemical IC50 | Reference(s) |

|---|---|---|---|

| This compound (Compound 9) | TNIK | 8 nM | [5][6] |

| NCB-0846 | TNIK | 21 nM | [3][4] |

| Mebendazole | TNIK | ~160 nM |[6] |

This paradoxical activity suggests that while this compound can effectively engage and inhibit purified TNIK protein, factors within the cell (e.g., poor permeability, high protein binding, efflux pumps, or its specific binding mode) prevent it from effectively suppressing the Wnt pathway. Structural studies have revealed that this compound binds to and stabilizes TNIK in an active conformation, whereas the more effective inhibitor NCB-0846 stabilizes an inactive conformation.[4] This conformational difference may be crucial to the ultimate cellular outcome, highlighting that potent enzymatic inhibition does not always translate to the desired functional effect in a complex biological system.

Visualizing the Mechanism of Action

Inhibition of TNIK is an attractive therapeutic strategy as it targets the most downstream step of the Wnt signaling cascade, potentially blocking the signal even in cancers with upstream mutations in APC or β-catenin.

The difference in how this compound and other inhibitors like NCB-0846 bind to TNIK provides a critical lesson in drug development. While both are ATP-competitive, their impact on the kinase's conformation dictates their cellular efficacy.

Experimental Protocols and Methodologies

Evaluating the impact of a compound like this compound requires a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.

TNIK Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TNIK. The ADP-Glo™ Kinase Assay is a common method.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, remaining ATP is depleted, and the ADP is converted back to ATP. This new ATP is used by luciferase to generate a light signal that is proportional to the initial kinase activity.

Methodology:

-

Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Dilute recombinant active TNIK protein and the substrate (e.g., recombinant TCF4 or a generic substrate like MBP) in Kinase Buffer.

-

Compound Preparation: Perform a serial dilution of this compound in DMSO, then dilute further in Kinase Buffer.

-

Reaction Setup (384-well plate):

-

Add 1 µL of diluted this compound or DMSO vehicle control.

-

Add 2 µL of diluted TNIK enzyme.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mix.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read luminescence using a plate luminometer.

-

Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TINK-IN-1: A Novel Approach to Modulating Tumor-Infiltrating NK Cell Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tumor-Infiltrating Natural Killer (TINK) cells are a subset of NK cells that reside within the tumor microenvironment. While NK cells are typically potent cytotoxic lymphocytes capable of eliminating malignant cells, TINKs often exhibit a suppressed, dysfunctional phenotype, contributing to tumor immune evasion.[1] The TINK-IN-1 protocol described herein provides a framework for the in vitro investigation of a hypothetical inhibitor, "IN-1," targeting a key signaling pathway to restore the anti-tumor functions of TINKs. This document outlines the isolation, culture, and experimental treatment of TINKs, with a focus on the Notch signaling pathway as a representative target.

Experimental Principles

The Notch signaling pathway is a critical regulator of NK cell development, maturation, and effector functions.[2][3] Dysregulation of this pathway within the tumor microenvironment can contribute to TINK cell dysfunction. The this compound protocol is designed to assess the therapeutic potential of reversing this suppression. The hypothetical "IN-1" is posited as a small molecule inhibitor of the Notch signaling pathway.

I. Quantitative Data Summary

The following tables represent expected quantitative outcomes from experiments conducted using the this compound protocol.

Table 1: Effect of IN-1 on TINK Cytotoxicity against K562 Target Cells

| IN-1 Concentration (µM) | % Cytotoxicity (Mean ± SD, n=3) | Fold Change vs. Control |

| 0 (Control) | 15.2 ± 2.1 | 1.0 |

| 1 | 25.8 ± 3.5 | 1.7 |

| 5 | 45.1 ± 4.2 | 3.0 |

| 10 | 62.5 ± 5.5 | 4.1 |

| 20 | 60.1 ± 6.0 | 3.9 |

Table 2: Modulation of TINK Surface Marker Expression by IN-1 (10 µM)

| Surface Marker | Control (% Positive Cells, Mean ± SD) | IN-1 Treated (% Positive Cells, Mean ± SD) | p-value |

| CD16 | 22.5 ± 3.1 | 45.8 ± 4.9 | <0.01 |

| NKG2D | 35.1 ± 4.5 | 68.2 ± 6.3 | <0.01 |

| TIM-3 | 58.9 ± 7.2 | 25.4 ± 3.8 | <0.001 |

| KIR | 40.3 ± 5.0 | 65.7 ± 5.9 | <0.01 |

II. Experimental Protocols

A. Protocol for Isolation of Tumor-Infiltrating NK Cells (TINKs)

This protocol describes the isolation of TINKs from fresh tumor tissue.

Materials:

-

Fresh tumor tissue

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase Type IV

-

DNase I

-

Ficoll-Paque PLUS

-

NK Cell Isolation Kit (negative selection)

-

GentleMACS Dissociator and C Tubes

Procedure:

-

Mechanically dissociate fresh tumor tissue using a scalpel in a sterile petri dish containing RPMI-1640.

-

Transfer the tissue fragments to a gentleMACS C Tube.

-

Add enzymatic digestion buffer (RPMI-1640, 10% FBS, 1 mg/mL Collagenase IV, 100 U/mL DNase I).

-

Run the gentleMACS Dissociator program for tumor dissociation.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Carefully layer the cell suspension onto Ficoll-Paque PLUS and centrifuge for 30 minutes at 400 x g without brake.

-

Collect the mononuclear cell layer.

-

Isolate NK cells using a negative selection NK cell isolation kit according to the manufacturer's instructions.

-

The enriched cells are your TINK population.

B. Protocol for TINK Cell Culture and Expansion

Materials:

-

Isolated TINKs